molecular formula C16H11ClO3S B2367428 Naphthalen-2-yl 4-chlorobenzenesulfonate CAS No. 56059-50-8

Naphthalen-2-yl 4-chlorobenzenesulfonate

Cat. No.: B2367428
CAS No.: 56059-50-8
M. Wt: 318.77
InChI Key: IDCHTDDOCXBYFR-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a 4-chlorobenzenesulfonate group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Naphthalene derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Naphthalene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Naphthalen-2-yl 4-chlorobenzenesulfonate is not well-defined. It is known that naphthalene derivatives can participate in cross-coupling reactions , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with this compound need further exploration.

Dosage Effects in Animal Models

Toxicity studies of related compounds suggest that the effects of this compound may vary with dosage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl 4-chlorobenzenesulfonate can be synthesized through a reaction involving naphthalene and 4-chlorobenzenesulfonyl chloride. The reaction typically requires a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones.

    Reduction Reactions: The compound can be reduced to form naphthalen-2-yl 4-chlorobenzenesulfonamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various naphthalen-2-yl derivatives depending on the nucleophile used.

    Oxidation: Naphthoquinones are the primary products.

    Reduction: Naphthalen-2-yl 4-chlorobenzenesulfonamide is formed.

Scientific Research Applications

Naphthalen-2-yl 4-chlorobenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Similar in structure but lacks the 4-chlorobenzene group.

    4-Chlorobenzenesulfonic acid: Contains the sulfonate group but lacks the naphthalene ring.

    Naphthalen-2-yl benzenesulfonate: Similar but without the chlorine atom on the benzene ring.

Uniqueness

Naphthalen-2-yl 4-chlorobenzenesulfonate is unique due to the presence of both the naphthalene ring and the 4-chlorobenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

naphthalen-2-yl 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3S/c17-14-6-9-16(10-7-14)21(18,19)20-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCHTDDOCXBYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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